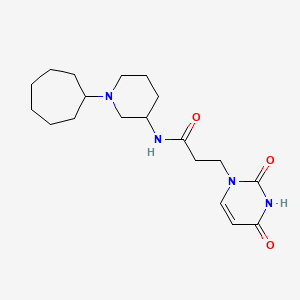![molecular formula C20H11Cl2N3O4 B6101521 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6101521.png)
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as CBB1007, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazole derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the inflammatory response and cancer cell growth. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of Akt and mTOR, enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments include its potent pharmacological properties, ease of synthesis, and low toxicity. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. These include further studies on its mechanism of action, optimization of its pharmacological properties, and development of more potent derivatives. In addition, the compound has potential applications in the treatment of various inflammatory and cancer-related diseases.
Synthesis Methods
The synthesis of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves the reaction of 5-chloro-2-aminobenzoic acid with 5-chloro-2-nitrobenzoyl chloride in the presence of a base. The resulting product is then subjected to further reaction with 4-aminophenylboronic acid to obtain the final product.
Scientific Research Applications
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-12-3-8-18-17(9-12)24-20(29-18)11-1-4-13(5-2-11)23-19(26)15-7-6-14(25(27)28)10-16(15)22/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMVFNWMOPGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N-methyl-3-({[1-methyl-2-(3-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101451.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6101455.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6101456.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B6101470.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B6101478.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6101481.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)


![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101513.png)
![{[1-({1-[5-(3-methylphenyl)-2-furoyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B6101518.png)
![N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
![5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)